Ethyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride
Overview
Description
Ethyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride is a chemical compound with the molecular formula C11H15ClN2O4 It is a derivative of ethyl 3-amino-3-(3-nitrophenyl)propanoate, where the hydrochloride group is added to enhance its solubility in water
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride typically involves the nitration of ethyl 3-amino-3-phenylpropanoate followed by the introduction of the hydrochloride group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective nitration of the phenyl ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise temperature and concentration controls. The final product is then purified through recrystallization or other suitable purification techniques to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol in the presence of acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Various nucleophiles (e.g., halides, amines), appropriate solvents (e.g., ethanol, water).
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Major Products Formed
Reduction: Ethyl 3-amino-3-(3-aminophenyl)propanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-amino-3-(3-nitrophenyl)propanoic acid and ethanol.
Scientific Research Applications
Ethyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of ethyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, potentially leading to antimicrobial or antiviral effects.
Comparison with Similar Compounds
Ethyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride can be compared with other similar compounds, such as:
Ethyl 3-amino-3-phenylpropanoate: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
Ethyl 3-amino-3-(4-nitrophenyl)propanoate: The nitro group is positioned differently on the phenyl ring, which can affect its chemical properties and reactivity.
Ethyl 3-amino-3-(2-nitrophenyl)propanoate: Similar to the 3-nitro derivative but with the nitro group in the ortho position, leading to different steric and electronic effects.
Properties
IUPAC Name |
ethyl 3-amino-3-(3-nitrophenyl)propanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4.ClH/c1-2-17-11(14)7-10(12)8-4-3-5-9(6-8)13(15)16;/h3-6,10H,2,7,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVKNRFSSQCXRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=CC=C1)[N+](=O)[O-])N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>41.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24785541 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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